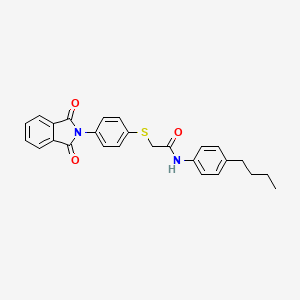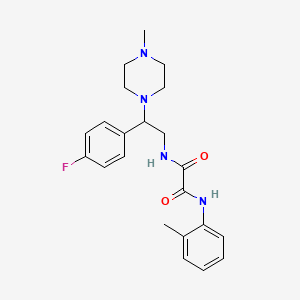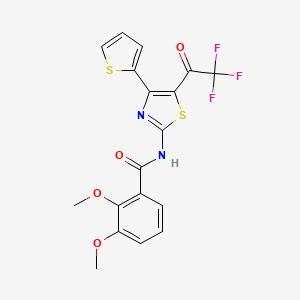
1-((2,6-Difluorophenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methanone, (2,6-difluorophenyl)(4-fluorophenyl)-” is a chemical compound with the molecular formula C13H7F3O and a molecular weight of 236.19 . It’s also known as 2,6,4’-trifluorobenzophenone .
Synthesis Analysis
The synthesis of “Methanone, (2,6-difluorophenyl)(4-fluorophenyl)-” can be achieved from Fluorobenzene and 2,6-Difluorobenzoyl chloride .Molecular Structure Analysis
The molecular structure of “Methanone, (2,6-difluorophenyl)(4-fluorophenyl)-” consists of a methanone group attached to two different fluorophenyl groups .Scientific Research Applications
Reaction Mechanisms and Synthesis
- The synthesis and reactions involving similar sulfonyl and fluorophenyl groups have been extensively studied. For instance, reaction mechanisms involving piperidine and similar structures have been explored to understand their interaction with various amines and alcohols. These studies lay the groundwork for developing novel compounds with potential applications in materials science and pharmaceuticals (Furin et al., 2000).
Material Science Applications
- Sulfonyl and fluorophenyl groups have been incorporated into polymers to enhance their properties. Research has shown that incorporating these groups into polymers can lead to materials with improved thermal stability and potentially useful for fuel-cell applications (Bae et al., 2009). This underscores the importance of such compounds in developing new materials with specific desired properties.
Pharmaceutical Chemistry
- The sulfonyl and fluorophenyl groups, as part of larger molecules, have been investigated for their biological activities, such as antimicrobial properties. For example, derivatives of piperidine with these groups have been synthesized and evaluated for their efficacy against pathogens, indicating the potential for developing new antimicrobial agents (Vinaya et al., 2009).
Organic Synthesis
- Compounds containing sulfonyl and fluorophenyl groups have been used as intermediates in the synthesis of complex molecules. These intermediates play a crucial role in constructing molecules with high precision, highlighting their importance in organic synthesis strategies (Surmont et al., 2009).
Antimicrobial Activity
- Research into sulfonyl and fluorophenyl-containing compounds has also extended into studying their antimicrobial activities. These studies are essential for discovering new drugs that can combat resistant strains of bacteria and fungi, indicating the potential of such compounds in medical applications (Karaman et al., 2016).
properties
IUPAC Name |
1-(2,6-difluorophenyl)sulfonyl-3-(4-fluorophenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO4S2/c18-12-6-8-13(9-7-12)26(22,23)14-3-2-10-21(11-14)27(24,25)17-15(19)4-1-5-16(17)20/h1,4-9,14H,2-3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPOSPLVOKLNGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=C(C=CC=C2F)F)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[(8-methoxy-2-oxochromen-3-yl)carbonyl]piperazinecarboxylate](/img/structure/B2673257.png)
![1-(2,3-Dimethoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2673260.png)
![8-(2,3-Dimethylphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]puri ne-2,4-dione](/img/structure/B2673261.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2673262.png)



![(5R,10R,13S,17S)-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[5,10-epoxycyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol](/img/structure/B2673269.png)
![6-chloro-N-{[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}pyridine-3-carboxamide](/img/structure/B2673270.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-chlorobenzoate](/img/structure/B2673272.png)
